molecular formula C18H28NO4P B8081950 Astomin (TN)

Astomin (TN)

Cat. No.: B8081950
M. Wt: 353.4 g/mol
InChI Key: ODJHDWLIOUGPPA-GUCVWDHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astomin (TN), known generically as dimemorfan phosphate, is a non-narcotic antitussive drug first approved in Japan in 1975 . It belongs to the morphinan class and acts as a σ1 receptor (SIGMAR1) agonist, directly inhibiting the cough reflex by targeting the medullary cough center . Its chemical structure, (9S,13S,14S)-3,17-dimethylmorphinan monophosphate, distinguishes it from opioid-derived cough suppressants, conferring non-addictive properties .

Properties

IUPAC Name

(1R,9R,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17-,18-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJHDWLIOUGPPA-GUCVWDHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimemorfan Phosphate involves the reaction of 3,17-dimethylmorphinan with phosphoric acid. The process typically requires controlled conditions to ensure the correct formation of the phosphate ester. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of Dimemorfan Phosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The crystallization step is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimemorfan Phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimemorfan Phosphate has a wide range of scientific research applications:

Mechanism of Action

Dimemorfan Phosphate exerts its effects by acting on the medulla oblongata, specifically targeting the cough center. It increases the sensitivity threshold of the cough reflex, thereby reducing the frequency and intensity of coughing. The molecular targets include specific receptors in the brain that modulate the cough reflex pathway .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Molecular formula : C₁₈H₂₅N·H₃PO₄
  • Molecular weight : 353.39 g/mol
  • Solubility: Highly soluble in acetic acid, sparingly soluble in water/methanol .
  • Formulations : Tablets (10 mg), syrup (0.25%), and powder (10%) .

Clinical Efficacy:

In trials, Astomin demonstrated a 77.2% overall efficacy rate for cough suppression, with higher effectiveness in acute respiratory conditions (84.6%) compared to chronic diseases (72.4%) . Notably, it lacks opioid-like side effects such as constipation or dependency, even in primate studies .

Comparison with Similar Compounds

The following table and analysis compare Astomin with other antitussives, including dextromethorphan, codeine, and butorphanol, based on mechanism, potency, safety, and clinical applications.

Table 1: Comparative Analysis of Antitussive Agents

Parameter Astomin (Dimemorfan Phosphate) Dextromethorphan Codeine Butorphanol
Mechanism SIGMAR1 agonist NMDA receptor antagonist μ-opioid agonist κ-opioid agonist
Potency 2–3× stronger than codeine Equipotent to codeine Baseline (1×) 10× stronger than codeine
Dependency Risk None Low High Moderate
Common Side Effects Mild (e.g., drowsiness, dry mouth) Dizziness, nausea Constipation, sedation Sedation, nausea
Formulations Tablets, syrup, powder Syrup, tablets Tablets, capsules Nasal spray, injectable
Regulatory Status OTC (Japan) OTC (global) Prescription (controlled) Prescription

Mechanism and Selectivity

Astomin’s SIGMAR1 agonism provides cough suppression without respiratory depression or opioid receptor interaction, unlike codeine or butorphanol . Dextromethorphan, while non-opioid, acts via NMDA receptor antagonism, which may cause dissociative effects at high doses .

Pharmacokinetic and Formulation Advantages

  • Dissolution Profile : Generic dimemorfan phosphate tablets (e.g., Wuhan Yaogu) show bioequivalence to Astomin in multiple dissolution media (pH 1.0–6.8), supporting interchangeability .
  • Dosage Flexibility : Astomin’s syrup (0.25%) and pediatric dosing options enhance compliance in children and elderly patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Astomin (TN)
Reactant of Route 2
Astomin (TN)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.